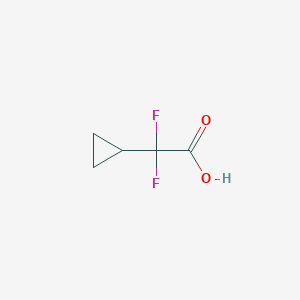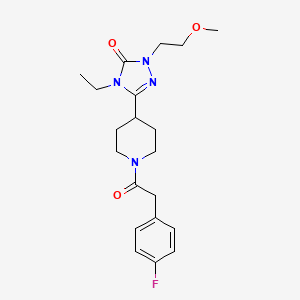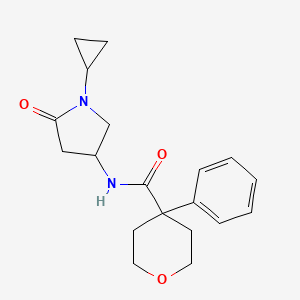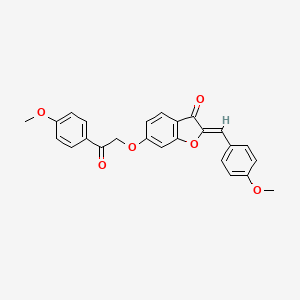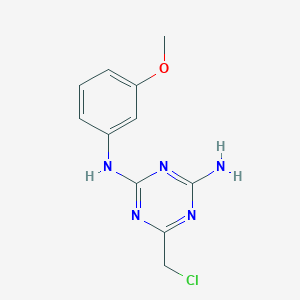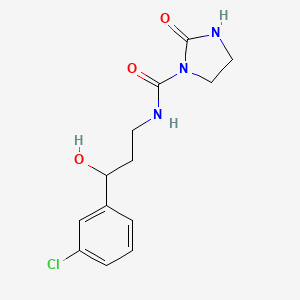
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. While the specific molecular structure analysis for this compound is not available, related compounds such as “N-(3-chlorophenyl)piperazine hydrochloride salt” have been studied .Chemical Reactions Analysis
Carbamates, which this compound is related to, are known to be incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides . Flammable gaseous hydrogen is produced by the combination of active metals or nitrides with carbamates .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior and reactivity. While specific data for this compound is not available, related compounds such as carbamates are known to be more reactive than amides and form polymers such as polyurethane resins .Applications De Recherche Scientifique
Antimicrobial and Antibacterial Properties
- Compounds similar to N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide have shown potential as antimicrobial and antibacterial agents. A study highlighted the synthesis of related compounds with in vitro antibacterial and antifungal activities against various strains, such as Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011).
Antitumor Properties
- Research into similar compounds has indicated potential antitumor properties. For instance, a study on imidazotetrazines, a related group of compounds, demonstrated curative activity against L-1210 and P388 leukemia (Stevens et al., 1984).
Synthesis and Structural Analysis
- Various studies have been conducted on the synthesis of compounds with the 2-oxoimidazolidine structure, highlighting methods to obtain these compounds with potentially high yields (Kukharev et al., 2010). Another research focused on the crystal structure of a derivative of a bicyclic antitumor agent, which is closely related to the compound (Lowe & Schwalbe, 1995).
Application in Miticide Development
- Research on 2-thiazolidinone derivatives, which are structurally related, led to the development of a potent miticide named Hexythiazox. This demonstrates the potential agricultural applications of similar compounds (Ishimitsu et al., 1994).
Angiotensin Converting Enzyme Inhibitors
- Studies on imidazolidine derivatives, including ones with similar structures, have explored their potential as angiotensin-converting enzyme inhibitors, indicating their possible use in treating hypertension (Hayashi et al., 1989).
Varied Biological Activities
- Other studies have focused on various biological activities of related compounds, such as their antibacterial, antifungal, and antiproliferative activities. These studies contribute to the understanding of the broad potential applications of such compounds in medicinal chemistry (Alhameed et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c14-10-3-1-2-9(8-10)11(18)4-5-15-12(19)17-7-6-16-13(17)20/h1-3,8,11,18H,4-7H2,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMXMRRWXAAIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2775829.png)
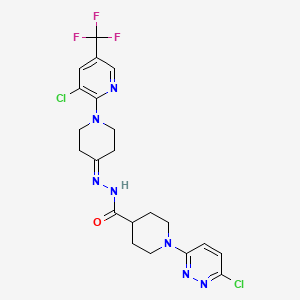
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2775831.png)
![3-[3-(dimethylamino)acryloyl]-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide](/img/structure/B2775832.png)
![4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-phenyl-1,3-thiazole](/img/structure/B2775833.png)
![3-Methyl-2-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2775836.png)
